

A Technical Guide to Novel Red Fluorescent Probes: Spectrum and Photostability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a selection of new and established red fluorescent proteins and dyes, with a focus on their spectral properties and photostability. The information herein is intended to assist researchers in selecting the optimal fluorescent probes for their specific applications, ranging from routine cell imaging to advanced super-resolution microscopy.

Core Concepts in Red Fluorescence

The development of red fluorescent probes is driven by the need to overcome challenges associated with imaging in complex biological systems. Compared to their green and blue counterparts, red-shifted fluorophores offer distinct advantages, including deeper tissue penetration and reduced cellular autofluorescence, which significantly enhances the signal-to-noise ratio. Key parameters for evaluating and comparing red fluorescent probes include their excitation and emission spectra, quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (light-absorbing capability), and photostability (resistance to photobleaching).

Quantitative Data on Red Fluorescent Probes

The following tables summarize the key photophysical properties of selected red fluorescent proteins and dyes. This data is compiled from various sources to provide a comparative overview.



Red Fluorescent Proteins

Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Photostabili ty (t½, s)
mScarlet3	551	582	0.75	104,000	High
mKate2	588	633	0.40	62,500	84
tdTomato	554	581	0.69	138,000	Very High
TagRFP-T	555	584	0.47	100,000	>1000
mApple	568	592	0.49	75,000	25
mPlum	590	649	0.10	41,000	High

Red Fluorescent Dyes

Fluorescent Dye	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Photostabili ty
Boron-Based Dyes (Conceptual)	Red to Near- IR	Red to Near- IR	High	High	Very High
StarBright Red 670	653	666	High	High	High
StarBright Red 715	638	712	High	High	High
StarBright Red 775	653	778	High	High	High
StarBright Red 815	654	811	High	High	High
CF®740	~740	~760	High	High	High



Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate characterization of fluorescent probes.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

- Sample and Standard Preparation:
 - Prepare a series of dilutions of the sample and a well-characterized standard with a known quantum yield in the same solvent.
 - The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Absorbance Measurement:
 - Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.
- Data Analysis:
 - Integrate the area under the emission spectrum for each sample and standard dilution.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.



The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

Protocol 2: Assessment of Photostability

This protocol outlines a method for measuring the photobleaching rate of a fluorescent probe.

- Sample Preparation:
 - Prepare a sample of the fluorescent probe, either in solution, embedded in a gel, or expressed in cells.
- Microscopy Setup:
 - Use a fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector.
 - Set the excitation wavelength and intensity to be consistent for all measurements.
- Time-Lapse Imaging:
 - Acquire a series of images of the sample at regular time intervals under continuous illumination.
- Data Analysis:
 - Measure the mean fluorescence intensity of a region of interest in each image of the timeseries.
 - Plot the normalized fluorescence intensity as a function of time.
 - The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.



Protocol 3: Immunofluorescence Staining of Cultured Cells (Indirect Method)

This protocol provides a general workflow for immunofluorescence staining.

- Cell Culture and Fixation:
 - Culture cells on coverslips or in imaging-compatible plates.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- · Permeabilization and Blocking:
 - Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).
 - Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
- Antibody Incubation:
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS.
- · Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the samples using a fluorescence microscope.



Protocol 4: Flow Cytometry for Protein Expression Analysis

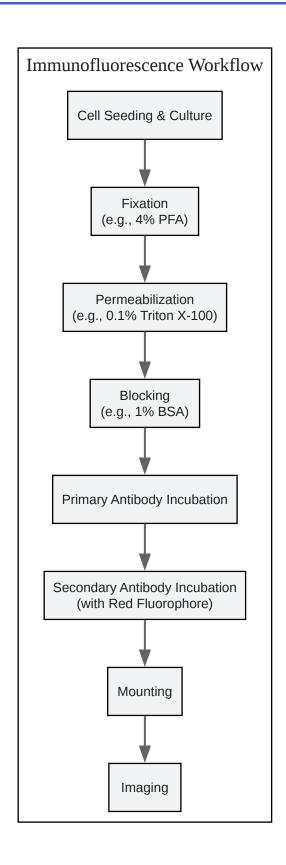
This protocol outlines the basic steps for analyzing protein expression using flow cytometry.

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension.
 - For intracellular targets, fix and permeabilize the cells as described in the immunofluorescence protocol.
- Antibody Staining:
 - Incubate the cells with a fluorescently labeled primary antibody (or an unlabeled primary followed by a labeled secondary antibody) for 30 minutes on ice, protected from light.
 - Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
- Data Acquisition:
 - Resuspend the cells in a suitable buffer for flow cytometry.
 - Acquire data on a flow cytometer, ensuring proper setup of lasers and detectors for the chosen fluorophore.
- Data Analysis:
 - Analyze the acquired data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of red fluorescent probes.

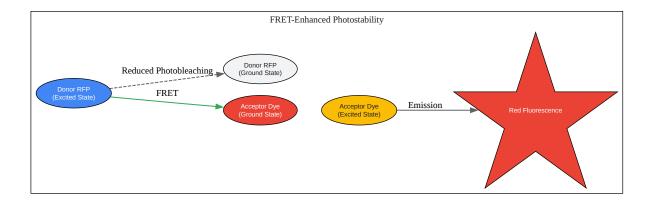




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A generalized workflow for indirect immunofluorescence staining.





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Förster Resonance Energy Transfer (FRET) to a stable acceptor can enhance RFP photostability.

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